![molecular formula C19H19NO2S B14756917 1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol is an organic compound that features a benzo[d]thiazole ring and a methoxyphenyl group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Pent-4-en-1-ol Chain: This can be synthesized through a series of reactions including aldol condensation, reduction, and dehydration.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol: Lacks the methoxy group.
1-(Benzo[d]thiazol-2-yl)-1-(4-hydroxyphenyl)pent-4-en-1-ol: Has a hydroxy group instead of a methoxy group.
1-(Benzo[d]thiazol-2-yl)-1-(4-chlorophenyl)pent-4-en-1-ol: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol may confer unique properties such as altered electronic effects, increased lipophilicity, or specific interactions with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C19H19NO2S |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C19H19NO2S/c1-3-4-13-19(21,14-9-11-15(22-2)12-10-14)18-20-16-7-5-6-8-17(16)23-18/h3,5-12,21H,1,4,13H2,2H3 |
Clé InChI |
KCCQXZYAWLJIFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CCC=C)(C2=NC3=CC=CC=C3S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


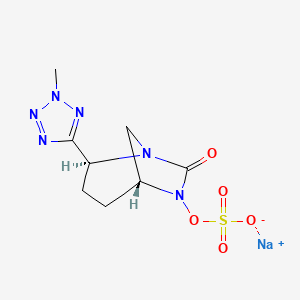



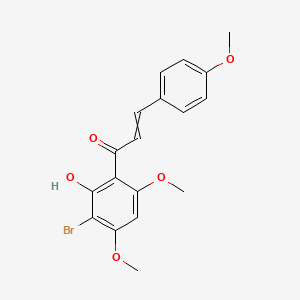
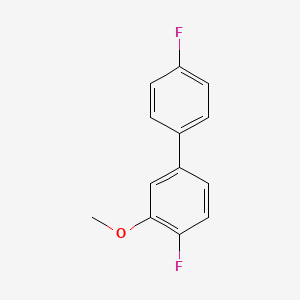

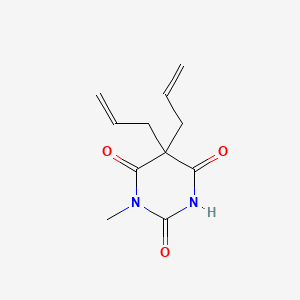

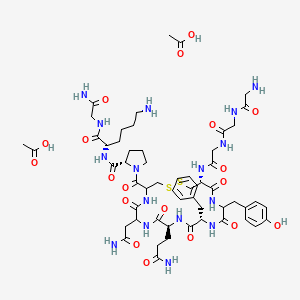


![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)

